molecular formula C12H16O2 B1605403 4-Cyclohexylresorcinol CAS No. 2138-20-7

4-Cyclohexylresorcinol

Cat. No.: B1605403
CAS No.: 2138-20-7
M. Wt: 192.25 g/mol
InChI Key: LSEHCENPUMUIKC-UHFFFAOYSA-N
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Description

4-Cyclohexylresorcinol, also known as 1,3-Benzenediol, 4-cyclohexyl-, is an organic compound with the molecular formula C12H16O2. It is a derivative of resorcinol where a cyclohexyl group is attached to the benzene ring. This compound is known for its various applications in scientific research and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclohexylresorcinol can be synthesized through the cyclohexylation of resorcinol using cyclohexanol as a reactant. This reaction is typically catalyzed by tungstophosphoric acid supported on zirconia (TPA/ZrO2) under liquid phase conditions. The reaction conditions include a temperature range of 650-850°C and varying TPA loadings (5-30 wt.%) to achieve optimal conversion and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound involves similar catalytic processes, often utilizing high-pressure liquid chromatography (HPLC) for purification. The use of reverse-phase HPLC columns with acetonitrile, water, and phosphoric acid as the mobile phase is common .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylresorcinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can yield cyclohexyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination with chlorine gas.

Major Products:

    Oxidation: Cyclohexylquinone derivatives.

    Reduction: Cyclohexylresorcinol derivatives.

    Substitution: Halogenated cyclohexylresorcinol compounds.

Scientific Research Applications

4-Cyclohexylresorcinol has a wide range of applications in various fields:

Comparison with Similar Compounds

Uniqueness: 4-Cyclohexylresorcinol is unique due to its cyclohexyl group, which imparts different physical and chemical properties compared to other resorcinol derivatives. This structural difference influences its reactivity and stability, making it suitable for specific industrial and research applications .

Properties

IUPAC Name

4-cyclohexylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h6-9,13-14H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEHCENPUMUIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175641
Record name 4-Cyclohexylresorcinol
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2138-20-7
Record name 4-Cyclohexylresorcinol
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Record name 4-Cyclohexylresorcinol
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Record name 1, 4-cyclohexyl-
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Record name 4-Cyclohexylresorcinol
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Record name 4-cyclohexylresorcinol
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Synthesis routes and methods I

Procedure details

Resorcinol (2.2 g, 20 mmol) and cyclohexanol (6.33 ml, 6 g, 60 mmol) were suspended in 85% polyphosphoric acid (8 ml). The mixture was heated to 125° C. for 24 hours, after which time TLC appeared to show complete consumption of the starting materials. On cooling the mixture was partitioned between water (50 ml) and diethyl ether (50 ml). The aqueous layer was discarded, and the organic portion extracted with sodium hydroxide solution (2×50 ml, 2M). The base extract was washed with ether (3×50 ml), and then acidified with aqueous hydrochloric acid (120 ml, 2M). The organic components were then extracted into diethyl ether (2×50 ml), dried (magnesium sulfate), filtered and the solvent removed under reduced pressure. The resulting brown oil was then chromatographed on silica gel, eluting with ethyl acetate/petroleum ether (bp 60-80° C.) 1:2 to give the desired product as an off-white solid (1.7 g, 44%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
6.33 mL
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
44%

Synthesis routes and methods II

Procedure details

Resorcinol (2.2 g, 0.02 moles) was mixed with cyclohexanol (1 g, 0.01 moles) and zinc (II) chloride (0.48 g, 0.0035 moles) and the reaction mixture heated to 150° with stirring. After heating 2 hours, the reaction mixture was allowed to cool and then dissolved in ethyl acetate. Washed with water and dried over anhydrous magnesium sulphate. The solvent was evaporated to give a brown oil (3.0 g). Excess resorcinol was evaporated by heating in a Kugelrohr oven under reduced pressure (200°, 2 mmHg). Purified using a silica column eluted with ethyl acetate:isohexane 2:8 to give the product as a yellow oil (0.5 g). Trituration with isohexane gave the product as a white solid (0.2 g).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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